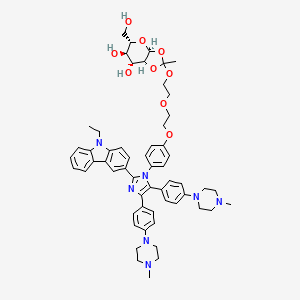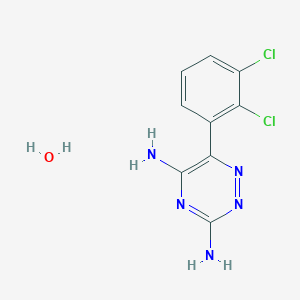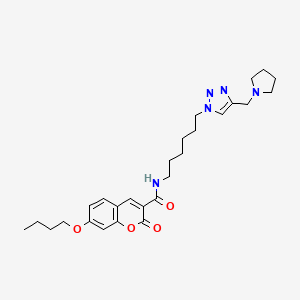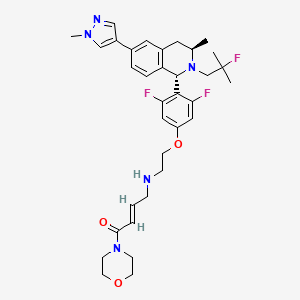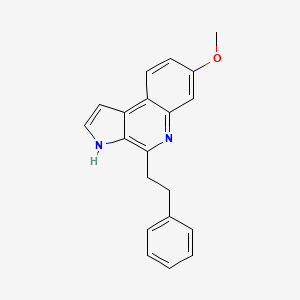
Antiviral agent 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral Agent 20 is a synthetic compound designed to inhibit the replication of viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat various viral infections. This compound is part of a broader class of antiviral agents that target specific stages of the viral life cycle, thereby preventing the virus from multiplying and spreading.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 20 typically involves multiple steps, starting from simple organic molecules. The process includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using halogenation and alkylation reactions.
Step 3: Final modifications to introduce specific functional groups that enhance antiviral activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common techniques used in industrial production include:
Continuous flow reactors: To maintain consistent reaction conditions.
Chromatographic purification: To separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Antiviral Agent 20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Scientific Research Applications
Antiviral Agent 20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and COVID-19.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of Antiviral Agent 20 involves targeting specific viral enzymes and proteins essential for viral replication. It binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of viral polymerase: Prevents the synthesis of viral RNA or DNA.
Blocking viral entry: Prevents the virus from entering host cells.
Disruption of viral assembly: Inhibits the formation of new viral particles.
Comparison with Similar Compounds
Antiviral Agent 20 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Remdesivir: An antiviral drug used to treat COVID-19.
Favipiravir: An antiviral medication used to treat influenza.
Molnupiravir: An antiviral drug developed for the treatment of COVID-19.
Uniqueness: this compound stands out due to its broad-spectrum activity against multiple viruses and its ability to target multiple stages of the viral life cycle. This makes it a versatile and potent antiviral agent with significant potential for therapeutic applications.
Properties
Molecular Formula |
C31H35Cl2NO6 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(1R,2R,4aS,5R,8aS)-5-[(2E)-2-[(4S)-4-(5,7-dichloroquinolin-8-yl)oxy-2-oxooxolan-3-ylidene]ethyl]-2-hydroxy-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C31H35Cl2NO6/c1-17-7-10-25-30(3,12-11-26(36)31(25,4)16-39-18(2)35)21(17)9-8-20-24(15-38-29(20)37)40-28-23(33)14-22(32)19-6-5-13-34-27(19)28/h5-6,8,13-14,21,24-26,36H,1,7,9-12,15-16H2,2-4H3/b20-8+/t21-,24-,25+,26-,30+,31+/m1/s1 |
InChI Key |
PQDZZXWLGWUCJZ-AAALYGPZSA-N |
Isomeric SMILES |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1O)C)C/C=C/3\[C@@H](COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
Canonical SMILES |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


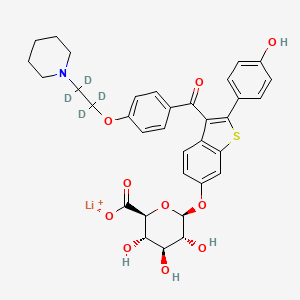
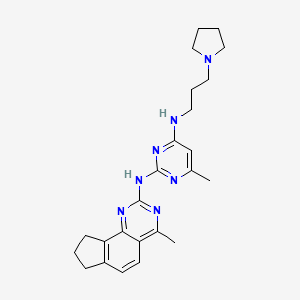
![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
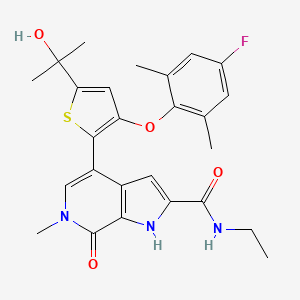
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

